2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO3/c1-18-11-5-3-9 (7-12 (11)19-2)14 (17)10-4-6-13 (15)16-8-10/h3-8H,1-2H3 . The IUPAC name is (6-chloro-3-pyridinyl)(3,4-dimethoxyphenyl)methanone .Physical and Chemical Properties Analysis
This compound has a molecular weight of 277.7 . Other physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Synthesis and Structural Analysis
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine and its derivatives are pivotal in the synthesis and structural analysis of various compounds. The chlorine atom in similar pyridine derivatives has been noted to be useful for further functionalization via cross-coupling reactions, indicating potential applications in creating complex molecules (Catalani et al., 2010). Additionally, pyridine-based compounds like this compound have been utilized in synthesizing a variety of heterocyclic systems with potential antimicrobial and anticancer properties (Ibrahim et al., 2022).
Antimicrobial and Anticancer Activities
Derivatives containing 2-chloro-5-methylene pyridine moieties have been designed and synthesized for their potential antibacterial activities against various strains. For instance, certain 1,3,4-oxadiazole thioether derivatives have shown promising inhibitory effects against specific pathogens, indicating potential pharmaceutical applications (Song et al., 2017). Furthermore, specific synthesized compounds, bearing resemblance to this compound structure, have been screened for their antimicrobial and anticancer activities, demonstrating variable effects and hinting at potential in drug development and disease management (Oruganti et al., 2017).
Application in Molecular Recognition and Catalysis
Certain pyridine derivatives, including this compound, can be crucial in molecular recognition processes, potentially influencing the targeted drug action of pharmaceuticals. The bond lengths and hydrogen bonding patterns in such compounds play a significant role in their biological activity and interaction with other molecules (Rajam et al., 2017). Moreover, certain pyridine-functionalized carbene copper(I) complexes, related to this chemical structure, are used in catalysis, indicating the versatility of these compounds in synthetic chemistry applications (Tulloch et al., 2001).
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,4-dimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-10-4-5-11(12(7-10)19-2)14(17)9-3-6-13(15)16-8-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNBYWAAFHLJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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